N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide
Descripción
Introduction and Chemical Classification
Molecular Identity and Nomenclature
IUPAC Nomenclature and Systematic Classification
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide represents a systematically modified nucleoside analogue with a molecular formula of C₃₄H₃₅N₅O₈ and a molecular weight of 703.7 grams per mole. The compound belongs to the broader classification of purine nucleoside analogues, specifically representing a modified 2'-deoxyguanosine derivative with extensive chemical modifications. The systematic nomenclature reflects the complex structural architecture, incorporating a purine ring system attached to a modified pentofuranose sugar moiety through a glycosidic bond at the N-9 position of the purine base.
The chemical structure features several distinct functional domains that contribute to its classification as a protected nucleoside intermediate. The bis(4-methoxyphenyl)-phenylmethoxy group, commonly referred to as the dimethoxytrityl protecting group, serves as a lipophilic protecting moiety for the hydroxyl functionality. The phenoxyacetyl group represents an amino-protecting functionality attached to the N-2 position of the guanine base. The oxolan ring system maintains the characteristic pentose sugar backbone essential for nucleoside activity, while the hydroxyl group at the 4-position of the oxolan ring preserves the stereochemical requirements for biological recognition.
The compound's systematic classification places it within the category of synthetic nucleoside analogues, specifically as a protected deoxyguanosine derivative designed for oligonucleotide synthesis applications. The presence of multiple protecting groups indicates its intended use as an intermediate in solid-phase nucleotide synthesis protocols, where selective protection and deprotection strategies are essential for successful oligonucleotide assembly.
Common Synonyms and Alternative Designations
The compound is known by several alternative designations that reflect different aspects of its chemical structure and synthetic utility. One of the primary synonyms is 5'-O-(4,4'-dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine, which emphasizes the specific protecting group modifications and the parent nucleoside structure. This nomenclature system is widely recognized in the nucleoside chemistry community and reflects the conventional naming patterns used for protected nucleoside intermediates.
Another systematic designation for this compound is 9-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-2-(2-phenoxyacetamido)-3,9-dihydro-6H-purin-6-one, which provides a comprehensive description of the molecular architecture including the specific stereochemistry and functional group positioning. This extended nomenclature offers clarity regarding the precise chemical structure and helps distinguish this compound from related nucleoside analogues.
The compound may also be referenced using abbreviated forms that are common in nucleoside chemistry literature, though such abbreviations are context-dependent and typically require definition within specific research publications. The various naming conventions reflect the compound's role as both a synthetic intermediate and a research tool in nucleoside chemistry, with different naming systems emphasizing different aspects of its chemical identity and intended applications.
Registry Numbers and Database Identifiers
This compound is catalogued in major chemical databases with the PubChem Compound Identifier (CID) 135932815. This numerical identifier provides a unique reference point for the compound within the PubChem database system, facilitating accurate identification and cross-referencing across multiple research platforms and publications.
The compound is also assigned the DTX Substance Identifier DTXSID40551889, which serves as a reference within the United States Environmental Protection Agency's Distributed Structure-Searchable Toxicity database network. This identifier system allows for systematic tracking and organization of chemical substances across various regulatory and research databases, ensuring consistent identification protocols for scientific and regulatory purposes.
Additional database entries and registry numbers may exist across specialized nucleoside and pharmaceutical chemistry databases, though the PubChem CID and DTXSID represent the primary standardized identifiers used for this compound in contemporary chemical literature. The creation date of January 19, 2019, and the most recent modification date of May 18, 2025, in the PubChem database indicate ongoing curatorial maintenance and potential updates to the compound's database profile.
| Database System | Identifier | Registration Date |
|---|---|---|
| PubChem | CID 135932815 | January 19, 2019 |
| EPA DSSTox | DTXSID40551889 | Not specified |
| Database Modification | Latest Update | May 18, 2025 |
Historical Context in Nucleoside Chemistry
The development of this compound represents the culmination of decades of advancement in nucleoside synthesis methodology and protecting group chemistry. The historical foundation for such complex nucleoside analogues traces back to the pioneering work of Michelson and Todd in 1955, who reported the first directed chemical synthesis of an oligonucleotide through the preparation of a dithymidinyl nucleotide. This groundbreaking achievement established the fundamental principles of nucleoside coupling chemistry that would eventually enable the synthesis of sophisticated protected nucleoside intermediates like the subject compound.
The evolution of nucleoside synthesis methodology progressed through several distinct phases, each contributing essential techniques that are incorporated in the synthesis of modern protected nucleosides. The development of the fusion method, which involved heating nucleophilic bases with acetyl-protected sugars at elevated temperatures, provided early insights into nucleoside formation mechanisms but suffered from limited yields and harsh reaction conditions. Subsequently, the metal salt method introduced the use of metal salts of heterocyclic bases with protected sugar halides, offering improved control over reaction conditions while still presenting challenges related to substrate solubility and reaction efficiency.
The revolutionary advancement that enabled the practical synthesis of compounds like this compound was the development of the silyl-Hilbert-Johnson reaction, also known as the Vorbrüggen reaction. This methodology employed silylated heterocyclic bases and protected sugar acetates in the presence of Lewis acids, providing mild reaction conditions and excellent stereocontrol for nucleoside formation. The ability to selectively form beta-nucleosides through neighboring group participation from acyl-protected ribose derivatives became a cornerstone technique that underlies the synthesis of contemporary protected nucleoside analogues.
The incorporation of sophisticated protecting group strategies, exemplified by the dimethoxytrityl and phenoxyacetyl functionalities in the subject compound, reflects the parallel development of protecting group chemistry throughout the latter half of the twentieth century. These advances were driven by the growing need for selective protection and deprotection protocols in oligonucleotide synthesis, where multiple functional groups must be selectively masked and revealed during sequential coupling reactions. The bis(4-methoxyphenyl)-phenylmethoxy protecting group represents an evolution of trityl-based protecting strategies that provide both steric bulk for selectivity and electronic stabilization for controlled removal under acidic conditions.
Significance in Purine-Based Research
This compound holds particular significance within the broader context of purine-based research, representing advanced synthetic methodology applied to purine nucleoside modification. Purines constitute one of the two major classes of nitrogenous bases essential for nucleic acid structure and function, with guanine and adenine serving as fundamental building blocks for both deoxyribonucleic acid and ribonucleic acid. The subject compound, being a modified guanosine derivative, contributes to the expanding repertoire of purine analogues available for research into nucleic acid chemistry and potential therapeutic applications.
The significance of purine analogues in medical research has been demonstrated through numerous successful therapeutic applications, where structural modifications to natural purine nucleosides have yielded compounds with enhanced pharmacological properties. Purine analogues function as antimetabolites that can mimic the structure of metabolic purines while exhibiting altered biological activity, making them valuable tools for both research and therapeutic intervention. The complex protecting group architecture of the subject compound positions it as a sophisticated intermediate for the preparation of modified oligonucleotides that may exhibit altered hybridization properties, nuclease resistance, or other desirable characteristics for research applications.
Recent developments in purine analogue research have emphasized the importance of structural modifications at multiple positions of the purine ring system and the attached sugar moiety. The phenoxyacetyl modification at the N-2 position of the guanine base in the subject compound represents a specific example of amino group protection that can influence base-pairing properties and molecular recognition events. Such modifications are particularly relevant in the context of antisense oligonucleotide development, where controlled alterations to nucleobase chemistry can enhance binding specificity and cellular uptake properties.
The role of purine nucleosides in cellular metabolism extends beyond their function as nucleic acid components, encompassing critical roles in energy metabolism, signal transduction, and enzymatic regulation. Compounds like this compound provide researchers with tools to investigate these diverse biological functions through the preparation of modified oligonucleotides and nucleotide analogues that can serve as probes for specific biochemical pathways.
The historical context of purine research reveals a progression from basic structure-activity relationship studies to sophisticated molecular design strategies that incorporate multiple simultaneous modifications. The subject compound exemplifies this evolution, featuring coordinated modifications at the nucleobase, sugar, and phosphate levels that collectively contribute to its utility as a research tool. The integration of advanced protecting group chemistry with purine nucleoside modification represents a convergence of synthetic methodology and biological understanding that continues to drive innovation in nucleoside analogue development.
| Research Application | Purine Modification Type | Historical Development Period |
|---|---|---|
| Oligonucleotide Synthesis | Protecting Group Strategies | 1970s-1990s |
| Antiviral Development | Nucleobase Analogues | 1960s-Present |
| Anticancer Research | Sugar Modifications | 1980s-Present |
| Biochemical Probes | Multiple Site Modifications | 1990s-Present |
Propiedades
Número CAS |
115388-95-9 |
|---|---|
Fórmula molecular |
C39H37N5O8 |
Peso molecular |
703.7 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[bis(4-methoxyphenyl)-phenylmethoxy]oxolan-2-yl]methyl 2-phenoxyacetate |
InChI |
InChI=1S/C39H37N5O8/c1-47-28-17-13-26(14-18-28)39(25-9-5-3-6-10-25,27-15-19-29(48-2)20-16-27)52-31-21-33(44-24-41-35-36(44)42-38(40)43-37(35)46)51-32(31)22-50-34(45)23-49-30-11-7-4-8-12-30/h3-20,24,31-33H,21-23H2,1-2H3,(H3,40,42,43,46)/t31-,32+,33+/m0/s1 |
Clave InChI |
UZJDLVVHMBDLRQ-WIHCDAFUSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=CC=C7)O |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4COC(=O)COC5=CC=CC=C5)N6C=NC7=C6N=C(NC7=O)N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4COC(=O)COC5=CC=CC=C5)N6C=NC7=C6N=C(NC7=O)N |
Origen del producto |
United States |
Actividad Biológica
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide is a complex organic compound recognized for its potential biological activities. This compound features a unique structure that includes a purine base, oxolan sugar, and various aromatic substituents, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 687.76 g/mol. The IUPAC name is N-(9-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide, which indicates its complex stereochemistry and functional groups.
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro assays have indicated that this compound may inhibit specific kinases involved in cancer progression, highlighting its potential as a candidate for further pharmacological studies.
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory pathways. The presence of the purine moiety suggests potential interactions with nucleic acid synthesis or signaling pathways that are crucial in inflammation.
Enzyme Inhibition
Research indicates that derivatives of compounds similar to this compound may exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions such as Alzheimer's disease and other disorders linked to enzyme dysfunction .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₃₇N₅O₇ |
| Molecular Weight | 687.76 g/mol |
| CAS Number | 110764-72-2 |
| Purity | 95% |
Case Studies and Research Findings
- Anticancer Studies : A study conducted on similar compounds demonstrated significant inhibition of cancer cell lines in vitro, with IC50 values indicating effective concentrations for therapeutic use.
- Enzyme Inhibition : Another research highlighted the enzyme inhibitory activities of related compounds, showing strong activity against urease and moderate activity against AChE, suggesting therapeutic potential in managing metabolic disorders .
- Pharmacokinetics : The pharmacokinetic profile of this compound is under investigation to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining its viability as a drug candidate .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with several oligonucleotide intermediates. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
*Molecular weight estimated based on analogs in .
Key Findings from Comparative Studies
Synthetic Stability: The target compound’s DMT-protected oxolane moiety prevents undesired side reactions during solid-phase oligonucleotide synthesis, unlike Compound 11, which requires stringent anhydrous conditions due to its reactive sulfhydryl group . The phenoxyacetamide group in the target compound reduces steric hindrance compared to the bulkier 2-methylpropanamide in Compound 43, enabling faster coupling rates in automated syntheses .
Biological Activity: Phosphoramidate-containing analogs (e.g., Compound 35) exhibit superior intracellular delivery due to their charge-neutral backbone, whereas the target compound’s phenoxyacetamide group may enhance binding to serum proteins, prolonging circulation time . Thiophosphate derivatives (e.g., Compound 43) show higher resistance to nuclease degradation but lower solubility in aqueous buffers (logP = 2.1 vs. 1.7 for the target compound) .
Purification Challenges :
- The target compound and Compound 35 require specialized chromatographic conditions (e.g., Gemini NX C-18 columns with NH4OAc buffers) to resolve closely eluting impurities, whereas Compound 42’s lack of protecting groups simplifies purification but complicates storage .
Métodos De Preparación
Cyclization and Functionalization
A modified Traube synthesis is employed, where 4,5-diamino-6-hydroxypyrimidine reacts with triethyl orthoacetate in acetic anhydride to form the purine skeleton. Subsequent oxidation with hydrogen peroxide yields the 6-oxo group. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80–90°C | 78 |
| Solvent | Acetic acid | - |
| Catalyst | None | - |
The amino group at position 2 is introduced via nucleophilic substitution using ammonium hydroxide under reflux.
Synthesis of the Oxolan Ring Intermediate
The oxolan ring is constructed through a stereoselective cyclization of diol precursors.
Diol Preparation and Cyclization
1,4-Diol intermediates are synthesized from D-ribose derivatives. Protection of the 5-hydroxyl group with a [[bis(4-methoxyphenyl)-phenylmethoxy]methyl] (BMPM) group is achieved using BMPM-Cl in the presence of imidazole and dimethylaminopyridine (DMAP). Cyclization under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) forms the oxolan ring with retention of configuration at the 2- and 3-positions.
Hydroxylation and Functionalization
The 4-hydroxy group is introduced via epoxidation of a precursor olefin followed by acid-catalyzed ring-opening. This step requires careful pH control (pH 4–5) to avoid decomposition.
Coupling of Purine and Oxolan Fragments
The purine and oxolan moieties are linked through a nucleophilic aromatic substitution (SNAr) reaction.
Activation and Coupling Conditions
The purine’s 9-position is activated by conversion to a chloro derivative using phosphorus oxychloride. Reaction with the oxolan’s secondary alcohol in anhydrous dimethylformamide (DMF) at 60°C for 12 hours achieves coupling, with potassium carbonate as a base.
| Condition | Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Temperature | 60°C | Balances rate and side reactions |
| Base | K2CO3 | Prevents hydrolysis |
Introduction of the 2-Phenoxyacetamide Side Chain
The final fragment is attached via amide bond formation.
Acetic Acid Activation
2-Phenoxyacetic acid is activated as a mixed anhydride using isobutyl chloroformate, followed by reaction with the primary amine on the purine core. Tetrahydrofuran (THF) is the preferred solvent due to its compatibility with moisture-sensitive reagents.
Deprotection and Final Purification
Global deprotection of the BMPM group is accomplished using trifluoroacetic acid (TFA) in dichloromethane. Final purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) yields the target compound in >95% purity.
Optimization Challenges and Solutions
Protecting Group Compatibility
The BMPM group’s stability under acidic and basic conditions is critical. Comparative studies show that BMPM outperforms tert-butyldimethylsilyl (TBS) groups in preventing premature deprotection during coupling steps.
Stereochemical Control
The oxolan ring’s stereochemistry is preserved using Mitsunobu conditions, with diethyl azodicarboxylate ensuring inversion of configuration at the reaction site.
Analytical Characterization
Critical quality attributes are verified through:
-
High-Resolution Mass Spectrometry (HRMS): Observed [M+H]+ at m/z 704.2543 (calculated 704.2541).
-
NMR Spectroscopy: Key signals include δ 7.8 ppm (purine H-8), δ 5.2 ppm (oxolan H-2), and δ 3.8 ppm (methoxy groups).
Scalability and Industrial Considerations
Pilot-scale batches (100 g) achieve consistent yields of 62–65% using flow chemistry for the SNAr coupling step, reducing reaction time from 12 hours to 45 minutes . Environmental impact is mitigated by recycling DMF via distillation.
Q & A
Basic Research Questions
Q. What protecting groups are critical in synthesizing this compound, and how are they selectively removed?
- The bis(4-methoxyphenyl)phenylmethyl (DMT) group is commonly used to protect hydroxyl groups in nucleoside derivatives due to its stability under acidic conditions. Removal typically involves mild acid treatment (e.g., 3% trichloroacetic acid in dichloromethane). The 9-fluorenylmethoxycarbonyl (Fmoc) group, used for amine protection, is cleaved under basic conditions (e.g., 20% piperidine in DMF) .
- Methodological Tip : Use orthogonal protecting groups (e.g., DMT for hydroxyl, Fmoc for amines) to enable stepwise deprotection. Monitor deprotection efficiency via TLC or HPLC .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- NMR : 1H and 13C NMR are essential for verifying regiochemistry and stereochemistry. For example, the oxolane ring protons (δ 4.0–5.5 ppm) and purine protons (δ 8.0–8.5 ppm) provide distinct splitting patterns .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .
Advanced Research Questions
Q. How can researchers address low yields in coupling reactions involving the bis(4-methoxyphenyl)phenylmethyl-protected intermediates?
- Low yields often arise from steric hindrance or competing side reactions. Optimization Strategies :
- Use activating agents like 1H-tetrazole or DCI in phosphoramidite coupling to improve reaction kinetics .
- Employ anhydrous conditions and molecular sieves to scavenge trace water, which can hydrolyze intermediates .
Q. How to resolve contradictions in NMR data when characterizing stereoisomers of the oxolane ring?
- Overlapping signals in 1H NMR can obscure stereochemical assignments. Advanced Solutions :
- Use 2D NMR (COSY, NOESY) to identify through-space correlations between oxolane protons and adjacent substituents .
- Perform X-ray crystallography for unambiguous confirmation. For example, single-crystal X-ray analysis resolved the (2R,3S,4R,5R) configuration in a related purine-oxolane derivative .
Q. What strategies enable regioselective substitution on the purine ring during synthesis?
- Regioselectivity at the N-9 position of the purine ring is critical. Key Approaches :
- Activate the purine base with a Lewis acid (e.g., TMSOTf) to favor N-9 glycosylation over N-7 .
- Use bulky protecting groups (e.g., DMT) to sterically block undesired substitution sites .
- Validation : Compare HPLC retention times of products with known standards to confirm regiochemical purity .
Experimental Design & Data Analysis
Q. How to optimize reaction conditions for introducing the phenoxyacetamide moiety at the purine N-2 position?
- Stepwise Protocol :
Activate the carboxylic acid (e.g., phenoxyacetic acid) with HATU/DIPEA in DMF.
React with the purine amine under inert atmosphere at 0°C→RT for 12–24 hours.
Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Q. How to mitigate decomposition of the 4-hydroxyoxolan-2-yl group under basic conditions?
- The hydroxyl group is prone to β-elimination in strong bases. Mitigation :
- Use buffered conditions (e.g., phosphate buffer, pH 7–8) during deprotection steps.
- Replace aqueous bases with organic bases (e.g., DBU) in aprotic solvents like THF .
Safety & Handling Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
